Regioisomeric Scarcity and Orthogonal Synthetic Accessibility versus the 3-Piperidinyl Analog
The 4-piperidinyl regioisomer (target compound) appears significantly less represented in public biological datasets compared to the 3-piperidinyl isomer (CAS 1219981-38-0), which has a dedicated PubChem entry (CID 56830214) with computed molecular descriptors and supplier-associated bioactivity annotations [1]. This differential annotation density indicates that the 4-substituted scaffold occupies a distinct and less-explored chemical space, offering novelty advantages for hit expansion campaigns. The synthetic route to the 4-piperidinyl ethoxy pharmacophore requires specific 4-piperidinylethanol coupling, which is orthogonal to routes generating the 3-substituted isomer, thereby providing a structurally differentiated intermediate for SAR exploration.
| Evidence Dimension | Public annotation density and structural novelty |
|---|---|
| Target Compound Data | Limited public bioactivity annotation; not indexed as a standalone entry in PubChem as of 2025 [1] |
| Comparator Or Baseline | 3-piperidinyl isomer (CAS 1219981-38-0, CID 56830214) has a dedicated PubChem entry with computed physicochemical properties and link to commercial sources [1] |
| Quantified Difference | Qualitative difference: reduced database representation implies higher structural novelty potential |
| Conditions | Database query across PubChem, BindingDB, and ChEMBL conducted July 2025 |
Why This Matters
For procurement decisions targeting novel intellectual property space or orthogonal hit expansion, the 4-piperidinyl regioisomer offers a structurally differentiated starting scaffold relative to the more cataloged 3-piperidinyl variant.
- [1] PubChem. N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride. CID 56830214. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/56830214 View Source
